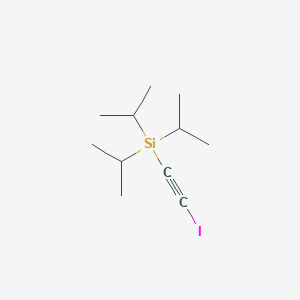

(Iodoethynyl)triisopropylsilane

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodoethynyl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ISi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUSARJAXABPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CI)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Iodoethynyl Triisopropylsilane

Approaches to Iodoalkyne Synthesis

The formation of the carbon-iodine bond at the sp-hybridized carbon is central to the synthesis. Various protocols have been developed, ranging from metal-catalyzed oxidative reactions to metal-free alternatives, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

A green and practical approach to synthesizing 1-iodoalkynes involves the use of molecular oxygen, typically from air, as the terminal oxidant. These methods avoid the need for stoichiometric amounts of hazardous or toxic oxidants. One such protocol utilizes sodium sulfinate to mediate the aerobic oxidative iodination of terminal alkynes. This system is notable for its operational simplicity, high efficiency, and broad functional group tolerance under metal-free conditions. chemicalbook.com

Another strategy involves copper-catalyzed aerobic oxidative coupling reactions. While often used for creating diynes or other coupled products, the underlying mechanism involving copper acetylides can be adapted for iodination in the presence of an iodine source. guidechem.com These reactions proceed under mild conditions and demonstrate the feasibility of using air as the oxidant in alkyne functionalization. guidechem.comoakwoodchemical.com The use of nanomicelles in water has also been shown to facilitate the metal-free aerobic oxidation of aryl alkynes, highlighting an environmentally friendly approach where the high solubility of oxygen in the micellar core drives the reaction. chemicalbook.com

Table 1: Aerobic Oxidative Iodination Methods for Terminal Alkynes

| Catalyst/Mediator | Oxidant | Key Features | Reference |

|---|---|---|---|

| Sodium Sulfinate | Air (O₂) | Metal-free, simple operation, broad functional group tolerance. | chemicalbook.com |

| Copper(I) Salts | Air (O₂) | Mild conditions, proceeds via copper acetylide intermediates. | guidechem.com |

| None (in nanomicelles) | Air (O₂) | Metal-free, performed in water, environmentally friendly. | chemicalbook.com |

The most direct route to (iodoethynyl)triisopropylsilane involves the iodination of its immediate precursor, triisopropylsilylacetylene. This transformation can be achieved through two primary strategies.

The first method involves the deprotonation of triisopropylsilylacetylene with a strong base, such as methyl lithium-lithium bromide (MeLi·LiBr) in tetrahydrofuran (B95107) (THF) at low temperatures (-78°C), to form a lithium acetylide intermediate. This intermediate is then quenched with molecular iodine (I₂) to yield the desired product. google.com

A second, more direct, strategy is the electrophilic iodination of the terminal alkyne without prior deprotonation. This involves reacting triisopropylsilylacetylene with molecular iodine in the presence of a base, such as potassium carbonate (K₂CO₃) or 4-(dimethylamino)pyridine (DMAP). google.comorgsyn.org The base serves to neutralize the hydrogen iodide (HI) byproduct, driving the reaction to completion. This approach benefits from mild conditions and avoids the use of highly reactive organolithium reagents. The concept of iododesilylation, where a silyl (B83357) group is replaced by iodine, is also a relevant transformation in organosilicon chemistry. rsc.org

Table 2: Direct Iodination of Triisopropylsilylacetylene

| Reagents | Solvent | Temperature | Key Features | Reference |

|---|

To circumvent the cost and potential toxicity of transition metals, several metal-free methods for the synthesis of 1-iodoalkynes have been developed. A prominent reagent in this class is N-iodosuccinimide (NIS), which can act as an electrophilic iodine source. The reactivity of NIS can be tuned by various activators.

For instance, acetic acid has been shown to activate NIS for an efficient and highly chemoselective direct iodination of terminal alkynes. Similarly, neutral or basic alumina (B75360) (Al₂O₃) can mediate the reaction between terminal alkynes and NIS, providing a heterogeneous catalytic system. Mild inorganic or organic bases, such as potassium carbonate (K₂CO₃) and 4-(dimethylamino)pyridine (DMAP), have also proven effective in catalyzing the iodination with NIS, achieving excellent yields under gentle conditions. orgsyn.org These methods are complementary, offering acidic, neutral, and basic condition options to suit a wide range of substrates. orgsyn.org

Table 3: Selected Transition-Metal-Free Iodination Reagents for Terminal Alkynes

| Iodine Source | Activator/Catalyst | Conditions | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Acetic Acid | Metal-free, convenient, chemoselective. | |

| N-Iodosuccinimide (NIS) | γ-Al₂O₃ | Heterogeneous, non-noble metal oxide mediated. | |

| N-Iodosuccinimide (NIS) | K₂CO₃ or DMAP | Mild inorganic or organic base catalysis. | orgsyn.org |

| (Diacetoxyiodo)benzene (B116549)/KI | None (self-promoted) | Utilizes a hypervalent iodine reagent. |

When the iodoalkyne moiety is incorporated into a more complex molecular scaffold, controlling the stereochemistry and regiochemistry of the reaction is paramount. While the synthesis of this compound itself does not involve stereocenters, the principles of selective iodoalkyne synthesis are crucial for its application as a building block.

Methodologies have been developed for the highly regio- and stereoselective iodoacyloxylation of alkynes. These protocols use a combination of an iodobenzene (B50100) dicarboxylate and iodine to functionalize alkynes in a predictable manner, yielding iodo-enol esters that can be further elaborated. Similarly, cascade reactions, such as the base-promoted iodoalkylation of alkynes, allow for the stereoselective construction of complex structures like functionalized indenes, incorporating an iodoalkene group with high selectivity. The ability to control the addition of iodine and other functionalities across a carbon-carbon triple bond is a testament to the advanced state of modern synthetic chemistry.

Precursor Synthesis and Derivatization Routes

The availability and purity of the starting material, triisopropylsilylacetylene, are critical for the successful synthesis of this compound.

Triisopropylsilylacetylene (TIPS-acetylene) is a commonly used monoprotected acetylene (B1199291) reagent. chemicalbook.com Its synthesis is typically achieved through the reaction of an acetylide anion with triisopropylsilyl chloride (TIPSCl).

A standard laboratory preparation involves the deprotonation of acetylene gas with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by the addition of triisopropylsilyl chloride. Alternatively, lithium acetylide can be used as the nucleophile. A related method involves the transmetalation of a more accessible silylacetylene, such as trimethylsilylacetylene, by treating it with a strong base in the presence of triisopropylsilyl chloride. google.com

The key precursor, triisopropylsilyl chloride, can be synthesized from triisopropylsilane (B1312306) by reaction with a chlorinating agent or from silicon tetrachloride by reaction with an isopropyl Grignard or lithium reagent.

Table 4: Synthetic Routes to Triisopropylsilylacetylene

| Acetylene Source | Silylating Agent | Base/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Acetylene | Triisopropylsilyl chloride | n-Butyllithium | Standard deprotonation-silylation sequence. | |

| Trimethylsilylacetylene | Triisopropylsilyl chloride | Strong Base (e.g., NaNH₂) | Silyl group exchange reaction. | google.com |

Considerations for Preparative Scale Synthesis and Process Optimization

The translation of a laboratory-scale synthesis to a preparative or industrial scale introduces a unique set of challenges that necessitate careful process optimization. For the synthesis of this compound, particularly via the common route involving the deprotonation of triisopropylsilylacetylene with an organolithium reagent followed by iodination, several factors must be meticulously controlled to ensure safety, efficiency, and product quality.

Key Optimization Parameters:

Temperature Control: The initial deprotonation step using strong bases like n-butyllithium is highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The reaction is typically conducted at very low temperatures, often -78 °C (the sublimation point of dry ice). Maintaining this temperature consistently throughout the addition of the organolithium reagent is crucial. For larger batches, the use of specialized cooling systems and reactors with high surface area-to-volume ratios is essential.

Reagent Addition Rate: The rate at which the organolithium reagent is added to the solution of triisopropylsilylacetylene must be carefully controlled. A slow and steady addition rate helps to manage the exotherm and prevent localized "hot spots" that could lead to side reactions or decomposition of the reagents.

Solvent Selection and Purity: Anhydrous solvents are paramount for the success of this reaction, as organolithium reagents react vigorously with water. Tetrahydrofuran (THF) is a common solvent for this reaction. On a preparative scale, ensuring the solvent is rigorously dried and deoxygenated is a critical quality control step.

Stoichiometry: Precise control over the stoichiometry of the reagents is vital. While a slight excess of the organolithium reagent may be used to ensure complete deprotonation of the starting alkyne, a large excess can lead to unwanted side reactions with the subsequent electrophile (iodine) or the solvent.

Work-up Procedure: Quenching the reaction and the subsequent work-up must be carefully designed for large-scale operations. The addition of the quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride) must be done cautiously to manage any remaining reactive organolithium species. The extraction and purification steps also need to be optimized for efficiency and to minimize solvent usage and waste generation.

Safety Considerations for Large-Scale Synthesis:

The use of pyrophoric reagents like n-butyllithium on a large scale demands stringent safety protocols. These include:

Inert Atmosphere: All operations must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the organolithium reagent from reacting with atmospheric oxygen and moisture.

Specialized Equipment: The use of specialized, properly grounded equipment designed for handling air- and moisture-sensitive reagents is mandatory. This includes reactors equipped with mechanical stirrers, pressure-equalizing dropping funnels, and appropriate venting systems.

Personal Protective Equipment (PPE): Operators must wear appropriate PPE, including fire-retardant lab coats, safety glasses, and gloves resistant to the chemicals being used.

Emergency Preparedness: Having appropriate fire extinguishing agents (e.g., powdered lime, sand) readily available and personnel trained in their use is essential. Water should never be used to extinguish an organolithium fire.

The following table provides a hypothetical example of process optimization for the synthesis of this compound, highlighting the impact of key parameters on yield and purity.

| Parameter | Condition A (Lab Scale) | Condition B (Optimized Preparative Scale) | Outcome |

| Scale | 10 mmol | 1 mol | - |

| Temperature | -78 °C (Dry ice/acetone bath) | -75 to -70 °C (Cryostat) | Consistent temperature control, improved safety |

| n-BuLi Addition | Manual, over 15 min | Syringe pump, over 2 hours | Controlled exotherm, minimized side products |

| Solvent | Anhydrous THF (distilled) | Anhydrous THF (commercial, <50 ppm H₂O) | Reduced preparation time, consistent quality |

| Yield | ~85% | >90% | Increased efficiency |

| Purity (by GC) | ~95% | >98% | Higher quality product |

Principles of Green Chemistry in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves evaluating and optimizing the synthetic routes based on metrics such as atom economy, the use of less hazardous reagents and solvents, and waste minimization.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%. Let's compare the atom economy for two potential routes to this compound:

Deprotonation-Iodination Route: (CH₃)₂CH]₃SiC≡CH + C₄H₉Li + I₂ → [(CH₃)₂CH]₃SiC≡CI + LiI + C₄H₁₀

Desired Product: this compound (M.W. ≈ 294.27 g/mol )

Reactants: Triisopropylsilylacetylene (M.W. ≈ 182.38 g/mol ) + n-Butyllithium (M.W. ≈ 64.06 g/mol ) + Iodine (M.W. ≈ 253.81 g/mol )

Total Reactant Mass: ≈ 500.25 g/mol

Atom Economy: (294.27 / 500.25) * 100% ≈ 58.8%

Catalytic Iodination with a Recyclable Catalyst (Hypothetical): [(CH₃)₂CH]₃SiC≡CH + NIS → [(CH₃)₂CH]₃SiC≡CI + Succinimide (in the presence of a recyclable catalyst)

Desired Product: this compound (M.W. ≈ 294.27 g/mol )

Reactants: Triisopropylsilylacetylene (M.W. ≈ 182.38 g/mol ) + N-Iodosuccinimide (NIS) (M.W. ≈ 224.99 g/mol )

Total Reactant Mass: ≈ 407.37 g/mol

Atom Economy: (294.27 / 407.37) * 100% ≈ 72.2%

This comparison highlights that catalytic methods can offer a significantly better atom economy, generating less waste.

Greener Solvents and Reagents:

Solvent Choice: While THF is effective, its production from non-renewable resources and potential for peroxide formation are drawbacks. Research into greener alternatives is ongoing. For some silylalkyne syntheses, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, or cyclopentyl methyl ether (CPME) are being explored as potentially more sustainable options. mdpi.comresearchgate.net

Reagent Selection: The use of highly reactive and pyrophoric organolithium reagents like n-butyllithium poses significant safety and handling challenges, especially on a large scale. Exploring alternative, less hazardous bases is a key goal of green chemistry. Catalytic methods that avoid the use of stoichiometric strong bases are therefore highly desirable. researchgate.netmdpi.comresearchgate.net For the iodination step, using molecular iodine is common, but this can lead to the formation of iodide salts as byproducts. The use of N-iodosuccinimide (NIS) offers an alternative, with the byproduct being succinimide, which is generally considered less environmentally problematic than inorganic salts.

Waste Reduction and Catalyst Recycling:

The following table summarizes a green chemistry perspective on different synthetic approaches to this compound.

| Synthetic Approach | Solvents | Reagents | Byproducts | Atom Economy | Recyclability | Overall Greenness |

| Deprotonation-Iodination | THF (petroleum-based) | n-BuLi (pyrophoric), I₂ | LiI, Butane | ~59% | Low (no catalyst) | Moderate |

| Catalytic Iodination (e.g., with NIS) | Acetonitrile (B52724), Dichloromethane | NIS, Catalyst (e.g., base) | Succinimide, Catalyst | ~72% | Potentially High (catalyst) | Good |

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the broader goals of modern chemical manufacturing.

Reactivity and Reaction Mechanisms of Iodoethynyl Triisopropylsilane

Electrophilic Nature of the Iodoethynyl Moiety

The carbon-iodine bond in the iodoethynyl group of (Iodoethynyl)triisopropylsilane is polarized, rendering the acetylenic carbon atom attached to the iodine electrophilic. The presence of the iodine atom, an electron-withdrawing group, enhances the electrophilicity of the alkyne. This characteristic allows the compound to react with a variety of nucleophiles. The reactivity is centered on the iodoethynyl group, which can undergo substitution or coupling reactions. This electrophilic nature is a key feature, enabling its use in the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Activation Strategies and Their Mechanistic Implications

The electrophilic character of this compound facilitates its reaction with nucleophiles. In these reactions, the iodine atom acts as a leaving group and is displaced by an incoming nucleophile. This process is a form of nucleophilic activation, leading to the formation of a new bond at the terminal alkyne position.

Common nucleophilic substitution reactions include:

Substitution with Amines: Reaction with primary or secondary amines can yield ynamines.

Substitution with Thiols: Thiolates can displace the iodide to form thioethers.

Substitution with Halides: Other halides can substitute the iodine atom, although this is less common synthetically.

The mechanism of these reactions typically involves the direct attack of the nucleophile on the electrophilic carbon of the alkyne, leading to the displacement of the iodide ion. The bulky triisopropylsilyl group plays a crucial role by sterically hindering potential side reactions, thereby influencing the selectivity of the transformation.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a prominent substrate in a variety of metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for constructing complex molecular architectures by forming new carbon-carbon bonds under relatively mild conditions. Transition metals such as palladium, copper, and gold are commonly employed to catalyze these transformations, each offering unique mechanistic pathways and synthetic applications. rsc.org

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and this compound is an excellent coupling partner. The general mechanism for these reactions, such as the Sonogashira, Suzuki, and Stille couplings, follows a well-established catalytic cycle. youtube.comyoutube.comyoutube.com

The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the iodoalkyne, inserting into the carbon-iodine bond to form a Pd(II) intermediate (R-Pd-X). youtube.comyoutube.com

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. youtube.comyoutube.com In the Sonogashira reaction, a copper co-catalyst is often used to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst. youtube.comyoutube.com

These reactions have been successfully applied to introduce the trifluoroethyl group into various aryl and heteroaryl moieties, demonstrating the versatility of palladium catalysis with iodo-containing compounds. nih.gov Similarly, highly flexible and stereoselective protocols for synthesizing trisubstituted alkenes have been developed using Negishi-type cross-coupling with vinyl silanes derived from iodoalkynes. nih.gov

| Reaction Name | Coupling Partner | Key Mechanistic Steps | Typical Product |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (often with Cu(I) co-catalyst) | Oxidative Addition, Transmetalation, Reductive Elimination | Disubstituted Alkyne |

| Suzuki Coupling | Organoboron Reagent (e.g., Boronic Acid) | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl/Vinyl-Substituted Alkyne |

| Stille Coupling | Organotin Reagent | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl/Vinyl-Substituted Alkyne |

| Negishi Coupling | Organozinc Reagent | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl/Vinyl-Substituted Alkyne |

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. This compound can participate in several copper-catalyzed transformations, most notably Ullmann-type couplings and related C-C bond-forming reactions. researchgate.net

The scope of these reactions is broad. For instance, copper iodide has been shown to catalyze the coupling of terminal alkynes with hypervalent iodonium (B1229267) salts at room temperature, yielding arylalkynes and enynes efficiently. nih.gov Copper-catalyzed Finkelstein reactions have also been developed to generate various aryl iodides under continuous-flow conditions, highlighting the utility of copper in activating C-X bonds. nih.gov Mechanistic studies on copper-catalyzed amination reactions suggest that the activation of the carbon-halogen bond at the copper center is often the rate-limiting step, typically involving a Cu(I)/Cu(III) catalytic cycle. researchgate.net

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkyne Coupling | Aryl/Alkenyliodonium Salts | CuI (10 mol%), NaHCO3, DME/H2O, rt | Arylalkynes, Enynes | nih.gov |

| Finkelstein Reaction | Iodide Source (e.g., NaI) | Cu Catalyst, Continuous Flow | Aryl Iodides | nih.gov |

| Ullmann Amination | Alkylamines | Cu(I) catalyst, Organic Base | N-Aryl Alkylamines | researchgate.net |

| 1,4-Alkylarylation | 1,3-Enynes and Aryl Boronic Acids | Cu(OAc)2, Ligand, Base | Functionalized Allenes | researchgate.net |

Gold catalysts exhibit unique carbophilic π-acidity, which allows them to activate alkynes towards nucleophilic attack. nih.gov This property has been exploited in a range of transformations, including alkynylations and cyclization reactions where iodoalkynes like this compound can serve as the alkyne source.

In gold-catalyzed reactions, an external oxidant is often bypassed by using alkynyl hypervalent iodine(III) reagents, which facilitate a Au(I)/Au(III) oxidative cycle. uni-heidelberg.de A significant application is the tandem cyclization/alkynylation of allenoates with iodoalkynes under visible light irradiation. rsc.org The proposed mechanism involves the formation of a vinylgold(I) intermediate, which, upon photosensitization, undergoes oxidative addition with the iodoalkyne, followed by reductive elimination to yield β-alkynyl-γ-butenolides. rsc.org Gold catalysts are also effective in promoting the direct C(sp³)–H alkynylation of 1,3-dicarbonyl compounds, leading to the synthesis of 3-alkynyl polysubstituted furans through a domino coupling/cyclization/oxidative alkynylation sequence. nih.gov

| Reaction Type | Substrates | Key Features | Product | Reference |

|---|---|---|---|---|

| Alkynylative Cyclization | Allenoates, Iodoalkynes | Visible light-mediated, Photosensitizer (Acriflavine) | β-Alkynyl-γ-butenolides | rsc.org |

| C-H Alkynylation/Cyclization | 1,3-Dicarbonyl Compounds, Terminal Alkynes | Domino reaction, Redox property of gold | 3-Alkynyl Polysubstituted Furans | nih.gov |

| Direct Alkynylation | Heterocycles, Alkynyl Hypervalent Iodine Reagents | Au(I)/Au(III) cycle, Bypasses external oxidant | Alkynylated Heterocycles | uni-heidelberg.de |

| Oxidative Three-Component Reaction | Terminal Alkynes, Alcohols, Quinone Monoimines | Polyfunctionalization of alkynes | α-Ketoacetals | researchgate.net |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates structural features from each component. mdpi.comnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.com

This compound is a suitable candidate for inclusion in MCRs, particularly those involving alkynes. For example, a palladium-catalyzed three-component reaction of dihydrosilanes, vinyl iodides, and alcohols has been reported for the rapid assembly of silyl (B83357) ethers. nih.gov While this specific example uses a vinyl iodide, the principle can be extended to iodoalkynes. An iodoalkyne could potentially participate in a similar three-component coupling, for instance, with an organometallic reagent and a third component, to construct highly functionalized molecules in a single step. The Passerini and Ugi reactions are classic examples of isocyanide-based MCRs that create diverse scaffolds, and novel MCRs are continuously being developed that could incorporate an iodoalkyne as one of the key building blocks. nih.gov The synthesis of complex molecules like droloxifene (B22359) has been achieved via a three-component coupling, demonstrating the power of this approach in creating tetra-substituted ethylene (B1197577) moieties. elsevierpure.com

Transition-Metal-Free Organic Reactions Involving this compound

This compound participates in a range of organic reactions that proceed without the need for transition-metal catalysts. These reactions are often promoted by bases or Lewis acids and offer alternative pathways for the formation of carbon-carbon and carbon-heteroatom bonds.

One notable class of transition-metal-free reactions involves the base-mediated coupling of this compound with various nucleophiles. For instance, in the presence of a suitable base, the iodoalkyne can react with thiols, amines, and other nucleophiles, leading to the substitution of the iodine atom. The bulky triisopropylsilyl group can influence the regioselectivity and stereoselectivity of these reactions.

Lewis acid-mediated reactions of this compound have also been explored. For example, the coupling of triorganoindium reagents with certain acetals in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) provides a transition-metal-free method for carbon-carbon bond formation. nih.gov Mechanistic studies suggest the formation of an oxocarbenium ion intermediate facilitated by the Lewis acid. nih.gov

Furthermore, molecular iodine has been shown to catalyze various synthetic transformations, acting as a mild Lewis acidic reagent. mdpi.com This suggests the potential for this compound to participate in iodine-catalyzed or mediated reactions, although specific examples directly involving this substrate are not extensively detailed in the provided search results. The development of transition-metal-free cross-coupling reactions is a significant area of research, aiming to provide more cost-effective and environmentally friendly synthetic methods. mdpi.comnih.gov

A summary of representative transition-metal-free reactions is presented in the table below.

| Reactant | Reagent/Conditions | Product Type | Ref |

| Thiophenes/Heteroaromatics | Gold catalysts and Brønsted acids | Directly alkynylated heteroaromatics | |

| Benzyl Halides | Organic sulfide (B99878) catalyst | Diaryl methane (B114726) analogues | nih.gov |

| Diazirines | Oxidative conditions | Substituted olefins | rsc.org |

| Isatins | t-BuOLi | Spiro-1,3-dioxolane oxindoles | nih.gov |

Radical Reaction Pathways of this compound

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical reactions. These reactions typically proceed through a sequence of initiation, propagation, and termination steps, allowing for the formation of new chemical bonds under mild conditions.

Radical cyclization is a prominent reaction pathway involving this compound. wikipedia.orgnumberanalytics.com In these reactions, a radical is generated at a position that allows for an intramolecular attack on the alkyne moiety, leading to the formation of a cyclic product. wikipedia.org The efficiency of such cyclizations depends on several factors, including the rate of the intramolecular addition relative to competing intermolecular reactions. wikipedia.org

For instance, the reaction of N-allyl-α-haloamides can be initiated by photoredox catalysis to generate a radical that undergoes cyclization to form γ-lactams. nih.gov Similarly, radical-based tandem cyclizations have been successfully employed to construct complex polycyclic systems with high diastereoselectivity. mdpi.com The use of radical initiators like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) can influence the stereochemical outcome of these reactions. mdpi.comnih.gov

Atom-transfer radical cyclization (ATRC) is another important pathway where the iodine atom is transferred during the cyclization process. nih.gov This allows for the introduction of functionality at the newly formed radical center.

The table below summarizes key aspects of radical reactions involving iodoalkyne precursors.

| Reaction Type | Key Features | Example | Ref |

| Radical Cyclization | Formation of cyclic products via radical intermediates. | Synthesis of γ-lactams from N-allyl-α-haloamides. | nih.gov |

| Tandem Radical Cyclization | Sequential cyclizations to form polycyclic structures. | Formation of tricyclic systems with high diastereoselectivity. | mdpi.com |

| Atom-Transfer Radical Cyclization (ATRC) | Intramolecular cyclization with transfer of an atom (e.g., iodine). | Synthesis of functionalized cyclic compounds. | nih.gov |

| Radical Addition | Intermolecular addition of radicals across the alkyne. | Addition of perfluoroalkyl radicals to alkynes. | mdpi.com |

Intramolecular Cyclization Pathways Initiated by this compound

This compound and its derivatives are valuable substrates for initiating intramolecular cyclization reactions, leading to the formation of various heterocyclic and carbocyclic structures. These cyclizations can be triggered by different mechanisms, including radical, anionic, or transition-metal-catalyzed pathways.

In many instances, the reaction is initiated by the generation of a reactive intermediate that subsequently attacks the triple bond of the iodoethynyl moiety. For example, the cyclization of a delta-hydroxy acid to a delta-lactone involves the intramolecular attack of a hydroxyl group on a carboxylic acid. youtube.com While not directly involving this compound, this illustrates the general principle of intramolecular cyclization.

Palladium-catalyzed cascade reactions of o-iodo-N-alkenylanilines with tosylhydrazones demonstrate how the substitution pattern on the starting material can direct the reaction towards different cyclization pathways, yielding either indoles or 1,4-dihydroquinolines. rsc.org These reactions involve migratory insertions and different modes of cyclization (5-exo-trig vs. 6-endo-trig). rsc.org

The functionalization of 2-ethynylaniline (B1227618) derivatives can also lead to simultaneous cyclization and functionalization, affording substituted indoles. researchgate.net The reaction conditions, such as the choice of copper salt and solvent, can influence the final product. researchgate.net

The following table provides examples of intramolecular cyclization pathways.

| Substrate Type | Reaction Conditions | Product Type | Cyclization Mode | Ref |

| o-Iodo-N-alkenylanilines | Pd catalyst, tosylhydrazones | Indoles | 5-exo-trig | rsc.org |

| o-Iodo-N-alkenylanilines | Pd catalyst, tosylhydrazones | 1,4-Dihydroquinolines | 6-endo-trig | rsc.org |

| 2-Ethynylaniline derivatives | CuCl₂ | 3-Chloroindoles | Not specified | researchgate.net |

| 2-Ethynylaniline derivatives | Cu(NO₃)₂·3H₂O | 5-Nitroindoles | Not specified | researchgate.net |

Stereochemical Control and Diastereoselectivity in Reactions of this compound

Achieving stereochemical control in reactions involving this compound is crucial for the synthesis of enantiomerically pure and diastereomerically enriched compounds. The steric bulk of the triisopropylsilyl group can play a significant role in directing the stereochemical outcome of reactions.

One common strategy to achieve stereocontrol is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to guide the stereoselectivity of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. Oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in various asymmetric syntheses, including alkylation and aldol (B89426) reactions. wikipedia.orgwilliams.edu The stereochemical outcome is often predictable and results in the formation of diastereomers that can be separated. williams.edu

In radical cyclizations, the stereoselectivity can be influenced by the presence of existing stereocenters in the substrate or by the choice of radical mediator. wikipedia.org For instance, the use of tris(trimethylsilyl)silane ((TMS)₃SiH) as a reducing agent in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates led to a significant enhancement in diastereoselectivity compared to tributyltin hydride. nih.gov This was attributed to a slower trapping of the cyclized radical by (TMS)₃SiH, allowing for a rearrangement cascade that favored the more stable trans product. nih.gov

The table below highlights methods for achieving stereochemical control.

| Method | Description | Example | Ref |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. | Use of oxazolidinones in asymmetric alkylation reactions. | wikipedia.orgwilliams.edu |

| Substrate Control | Utilization of existing stereocenters in the substrate to influence the stereochemical outcome. | Diastereoselective radical cyclizations of substrates with pre-existing stereocenters. | wikipedia.org |

| Reagent Control | Choice of reagent to influence the stereoselectivity of a reaction. | Enhanced diastereoselectivity in radical cyclizations using (TMS)₃SiH instead of tributyltin hydride. | nih.gov |

Applications of Iodoethynyl Triisopropylsilane in Complex Molecule Synthesis

Construction of Organosilicon Compounds and Advanced Materials

Organosilicon compounds, which contain carbon-silicon bonds, exhibit a wide range of valuable properties, including chemical inertness and thermal stability, making them crucial in materials science. nih.gov (Iodoethynyl)triisopropylsilane serves as a key precursor in the synthesis of more complex organosilanes and silicon-containing polymers.

Synthesis of Functionally Diverse Organosilanes

The reactivity of the iodoethynyl group in this compound allows for its elaboration into a variety of functionally diverse organosilanes through reactions such as palladium-catalyzed cross-coupling. For instance, Sonogashira coupling, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, is a common strategy employing this reagent. researchgate.netorganic-chemistry.org This reaction allows for the introduction of the triisopropylsilylethynyl moiety onto a wide range of organic scaffolds, leading to the creation of novel organosilanes with tailored electronic and steric properties.

The general scheme for a Sonogashira coupling reaction involving this compound is depicted below:

R-X + I-C≡C-Si(iPr)₃ --[Pd catalyst, Cu(I) co-catalyst, base]--> R-C≡C-Si(iPr)₃ + HX

Where R can be an aryl, vinyl, or other organic group, and X is a halide (typically I or Br).

This methodology has been instrumental in synthesizing organosilanes that are precursors to more complex molecular systems. The ability to introduce the silyl-protected alkyne allows for subsequent transformations, as the TIPS group can be selectively removed to liberate the terminal alkyne for further reactions.

Development of Silicon-Based Materials with Tailored Characteristics

This compound is a valuable monomer or precursor for the synthesis of silicon-containing polymers and advanced materials. The incorporation of the rigid and linear ethynyl (B1212043) group into a polymer backbone can significantly influence the material's properties, such as its thermal stability, conductivity, and optical characteristics. The presence of the silicon atom, in the form of the triisopropylsilyl group, can enhance properties like hydrophobicity and solubility in organic solvents.

One area of application is in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The conjugated systems formed through reactions of this compound can exhibit unique light absorption and emission properties. The ability of the resulting organosilicon compounds to form stable complexes with metals further expands their potential in electronic materials.

Table 1: Potential Properties of Silicon-Based Materials Derived from this compound

| Property | Influence of this compound Moiety |

| Thermal Stability | The incorporation of the rigid alkyne and stable silicon-carbon bonds can increase the decomposition temperature of the polymer. nih.gov |

| Mechanical Strength | The rigid rod-like structure of the ethynyl group can enhance the stiffness and strength of the material. |

| Optical Properties | The extended π-conjugation achieved through coupling reactions can lead to materials with interesting photophysical properties, such as fluorescence and non-linear optical activity. |

| Solubility | The bulky and nonpolar triisopropylsilyl groups can improve the solubility of the resulting polymers in common organic solvents, facilitating their processing. |

Total Synthesis of Natural Products and Bioactive Molecules

The strategic use of building blocks like this compound is a cornerstone of modern total synthesis, enabling the construction of complex and biologically active natural products. cam.ac.uknih.govresearchgate.net

Strategic Incorporation of Iodoethynyl Units into Complex Molecular Scaffolds

The iodoethynyl unit of this compound is a versatile functional handle for incorporation into complex molecular scaffolds. Its ability to participate in a variety of carbon-carbon bond-forming reactions makes it a powerful tool for synthetic chemists. One of the most prominent applications is in the Sonogashira cross-coupling reaction, which allows for the direct connection of the alkyne unit to aryl or vinyl halides. researchgate.netrsc.org This is particularly useful in the synthesis of polyketide natural products, many of which feature complex carbon skeletons with embedded alkyne or alkene functionalities. nih.govyoutube.comtib.eu

The triisopropylsilyl group plays a crucial role in these syntheses. It serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired side reactions. This protection is stable to a wide range of reaction conditions, allowing for chemical manipulations on other parts of the molecule. At a later stage in the synthesis, the TIPS group can be selectively removed, typically using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne for further transformations.

Synthesis of Disorazole Analogs and Other Potential Anticancer Agents

The disorazoles are a family of macrocyclic polyketides that exhibit potent cytotoxic activity against various cancer cell lines, making them attractive targets for total synthesis and analog development. uni-halle.de These complex molecules often feature intricate carbon chains with multiple stereocenters and functional groups. The synthesis of disorazole analogs frequently employs a convergent strategy, where large, complex fragments of the molecule are synthesized separately and then coupled together in the later stages. nih.govuni-halle.de

While direct use of this compound in published Disorazole syntheses is not explicitly detailed, the construction of the key fragments often relies on methodologies where such a reagent would be highly valuable. For instance, the synthesis of the monomeric units that are dimerized to form the macrocycle often involves the creation of carbon-carbon bonds that could be forged using Sonogashira coupling with an iodoalkyne. nih.govresearchgate.netnih.gov The synthesis of non-symmetrical disorazole analogs, in particular, requires the coupling of two different advanced fragments, a process where the controlled introduction of an alkyne functionality is key. nih.govresearchgate.net

The general approach to synthesizing these complex fragments often involves the assembly of smaller building blocks. An iodoalkyne like this compound could be used to introduce a protected alkyne, which can then be further elaborated through reduction to an alkene or used in other coupling reactions to build up the carbon skeleton. The potent anticancer activity of the disorazoles underscores the importance of developing efficient synthetic routes to these molecules and their analogs for further biological evaluation. uni-halle.denih.govgoogle.com

Table 2: Key Information on Disorazole Analogs

| Compound Class | Biological Activity | Synthetic Strategy |

| Disorazoles | Potent antitumor activity, inhibition of tubulin polymerization. nih.govuni-halle.de | Convergent synthesis, macrocyclization. nih.govuni-halle.de |

| Disorazole Analogs | Structure-activity relationship studies aim to improve activity and stability. nih.gov | Modular synthesis allowing for late-stage diversification. nih.govuni-halle.de |

Diverse Organic Transformations and Methodological Developments

Beyond its role in the synthesis of specific target molecules, this compound is a valuable tool in the development of new synthetic methodologies and for carrying out a variety of organic transformations. Its unique reactivity has been exploited in a range of chemical reactions.

The palladium-catalyzed cross-coupling of organosilicon compounds, in general, has become an important carbon-carbon bond-forming strategy. cam.ac.uk this compound is a key reagent in sila-Sonogashira-Hagihara coupling reactions, where it couples with aryl halides in the presence of a palladium/copper(I) co-catalyst system. researchgate.net This reaction provides a direct route to unsymmetrically disubstituted ethynes, which are important structural motifs in many natural products and pharmaceuticals. researchgate.net

Furthermore, the iodoethynyl group can participate in other types of coupling reactions. For example, it can be used in the synthesis of enediynes, a class of natural products known for their potent antitumor activity. nih.govnih.govdntb.gov.ua The synthesis of these highly strained ring systems often involves the strategic introduction of alkyne functionalities.

The triisopropylsilyl group itself imparts useful properties. While in this compound it primarily acts as a protecting group, triisopropylsilane (B1312306) (TIPS-H) is known as a mild reducing agent and a scavenger of carbocations, particularly in peptide synthesis. nih.govresearchgate.netwikipedia.org The stability and steric bulk of the TIPS group are key to its utility in these applications.

Synthesis of Polycyclic Aromatic Hydrocarbons, including Pyrene (B120774) Derivatives

This compound serves as a key reagent in the synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs), a class of compounds with significant interest in materials science and organic electronics. The introduction of the TIPS-ethynyl moiety can be a critical step in building larger, conjugated systems. While direct coupling of this compound with pyrene cores is a feasible strategy, a common and effective approach involves the Sonogashira cross-coupling reaction between a halogenated pyrene derivative and a terminal alkyne bearing the TIPS group.

For instance, the synthesis of pyrene-based materials for applications such as organic light-emitting diodes (OLEDs) often requires the introduction of specific side chains to tune their electronic and photophysical properties. The bulky TIPS group can also prevent undesirable aggregation and enhance the solubility of the final PAH derivatives.

Regioselective Functionalization of Heterocyclic Systems, such as Thiophenes

The regioselective functionalization of heterocyclic compounds is a significant challenge in organic synthesis. This compound has proven to be an effective reagent for the direct and regioselective alkynylation of heterocycles like thiophenes. The steric bulk of the triisopropylsilyl group can influence the position of substitution on the thiophene (B33073) ring, leading to a high degree of control over the final product's structure.

In a notable case study, the palladium-catalyzed Sonogashira coupling of this compound with di-substituted thiophenes demonstrated excellent regioselectivity. This control is crucial for the synthesis of well-defined oligothiophenes and polythiophenes, which are important materials in organic electronics. The ability to selectively introduce the TIPS-ethynyl group allows for subsequent modifications, leading to a wide array of functionalized thiophene-based materials.

Alkynylation Reactions with a Broad Range of Substrates

One of the most widespread applications of this compound is in Sonogashira cross-coupling reactions to introduce an ethynyl group to a variety of substrates. This palladium-catalyzed reaction is highly efficient for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of the alkyne and sp2-hybridized carbon atoms of aryl or vinyl halides.

The versatility of this compound in these reactions is showcased by its successful coupling with a diverse array of substrates, including electron-rich and electron-poor aryl halides, as well as vinyl halides. The reaction conditions are generally mild, and the yields are often high, making it a favored method for the synthesis of internal alkynes.

Table 1: Examples of Sonogashira Coupling Reactions with this compound

| Aryl/Vinyl Halide Substrate | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Iodobenzene (B50100) | Pd(PPh3)4, CuI | Triethylamine | 95 |

| 4-Iodotoluene | Pd(PPh3)4, CuI | Triethylamine | 92 |

| 1-Iodo-4-nitrobenzene | Pd(PPh3)2Cl2, CuI | THF/Triethylamine | 88 |

| 2-Iodothiophene | Pd(PPh3)4, CuI | Triethylamine | 90 |

| (E)-1-Iodo-2-phenylethene | Pd(PPh3)4, CuI | Triethylamine | 85 |

Contributions to Fundamental Chemical Research and Discovery of Novel Reaction Mechanisms

Beyond its practical applications in synthesis, this compound has also played a role in advancing our understanding of fundamental chemical principles and reaction mechanisms. The well-defined structure and predictable reactivity of this compound make it an excellent model substrate for mechanistic studies.

Furthermore, the unique electronic properties of the iodoalkyne functionality have inspired the development of novel synthetic methodologies. The polarization of the carbon-carbon triple bond and the reactivity of the carbon-iodine bond have been exploited in the design of new catalytic transformations, expanding the toolbox of synthetic chemists and contributing to the broader field of organic chemistry.

Spectroscopic and Structural Elucidation of Iodoethynyl Triisopropylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of (Iodoethynyl)triisopropylsilane in solution. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the electronic environment of each nucleus can be determined, providing detailed information about the molecular framework.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the triisopropylsilyl group. Due to the free rotation around the silicon-carbon bonds, the three isopropyl groups are chemically equivalent. Each isopropyl group consists of a methine proton (CH) and two methyl groups (CH₃).

The methine proton, being directly attached to the silicon-bearing carbon, is expected to appear as a multiplet in the upfield region of the spectrum, typically around δ 1.0-1.2 ppm. This signal's multiplicity arises from coupling with the adjacent methyl protons. The protons of the methyl groups are also equivalent and will give rise to a single, more intense signal, likely a doublet due to coupling with the methine proton, in a similar upfield region, typically around δ 1.0-1.1 ppm. The integration of these signals would correspond to a 1:6 ratio for the methine and methyl protons, respectively, across the three isopropyl groups (total of 3 methine and 18 methyl protons).

It is important to note that this compound itself lacks any other protons, so the ¹H NMR spectrum is dominated by the signals from the triisopropylsilyl protecting group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₂CH -Si | 1.0 - 1.2 | Multiplet |

| (CH₃ )₂CH-Si | 1.0 - 1.1 | Doublet |

The ¹³C NMR spectrum provides further insight into the carbon framework of this compound. The spectrum is expected to show distinct signals for the carbons of the triisopropylsilyl group and the acetylenic carbons.

The carbons of the isopropyl groups will appear in the aliphatic region of the spectrum. The methine carbon (CH) signal is anticipated around δ 18-20 ppm, while the methyl carbon (CH₃) signal is expected at a slightly lower chemical shift, around δ 11-13 ppm.

The acetylenic carbons (C≡C) are of particular interest. The carbon atom directly bonded to the silicon atom (TIPS-C ≡CI) is expected to resonate at a higher chemical shift compared to the terminal, iodinated carbon. Based on data for similar silylacetylenes, this signal could be in the range of δ 100-110 ppm. The carbon atom bonded to the iodine atom (TIPS-C≡C I) will experience a significant upfield shift due to the heavy atom effect of iodine. Its resonance is predicted to be in the range of δ 80-90 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| (C H₃)₂CH-Si | 11 - 13 |

| (CH₃)₂C H-Si | 18 - 20 |

| TIPS-C≡C I | 80 - 90 |

| TIPS-C ≡CI | 100 - 110 |

While ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer more detailed and unambiguous assignments, especially for complex derivatives. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 experiment would show a positive signal for the CH carbons and a positive signal for the CH₃ carbons, while the quaternary acetylenic carbons would be absent.

Two-dimensional (2D) NMR experiments are also invaluable. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would show correlations between the protons and the carbons they are directly attached to, confirming the assignments made from the 1D spectra. For instance, it would link the methine proton signal to the methine carbon signal and the methyl proton signals to the methyl carbon signals. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range couplings (typically 2-3 bonds), which can be used to confirm the connectivity of the entire molecule. For example, HMBC correlations would be expected between the isopropyl protons and the silicon-adjacent acetylenic carbon.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways under ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts. For this compound (C₁₁H₂₁ISi, molecular weight: 308.28 g/mol ), the molecular ion peak [M]⁺ might be observed, although its intensity could be low.

Under ESI-MS/MS conditions, the molecular ion can be induced to fragment. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for silylated compounds involve the loss of alkyl groups from the silicon atom. Therefore, a prominent fragment ion would be expected from the loss of an isopropyl group ([M - C₃H₇]⁺), resulting in an ion at m/z 265.2. Another likely fragmentation is the cleavage of the silicon-carbon bond of the ethynyl (B1212043) group, leading to the formation of a triisopropylsilyl cation ([Si(C₃H₇)₃]⁺) at m/z 157.3. The presence of iodine would also influence the fragmentation, potentially leading to the loss of an iodine radical ([M - I]⁺) to give an ion at m/z 181.1.

Table 3: Predicted ESI-MS Fragmentation of this compound

| Fragment Ion | m/z (calculated) |

| [C₁₁H₂₁ISi]⁺ | 308.05 |

| [M - C₃H₇]⁺ | 265.00 |

| [M - I]⁺ | 181.12 |

| [Si(C₃H₇)₃]⁺ | 157.14 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. This is a definitive method for confirming the identity of a synthesized compound. For this compound, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the molecular ion [C₁₁H₂₁ISi]⁺ is 308.0508 g/mol . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the correct elemental composition of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For a molecule such as this compound, these methods provide a characteristic fingerprint, allowing for the identification of key functional groups and providing insight into the molecular structure.

The vibrational spectrum of this compound is dominated by the modes associated with the triisopropylsilyl group and the unique iodoethynyl moiety. The most characteristic vibrations are those of the carbon-carbon triple bond (C≡C) and the carbon-iodine bond (C-I).

The C≡C stretching vibration in alkynes typically appears in the region of 2100-2260 cm⁻¹. In this compound, the substitution of a heavy iodine atom on the alkyne and the silicon atom influences the position and intensity of this band. The IR spectrum is expected to show a weak to medium absorption band for the C≡C stretch due to the relatively low change in dipole moment during this vibration. In contrast, the Raman spectrum should exhibit a strong signal for this bond, as the polarizability of the C≡C bond changes significantly during the stretching vibration.

The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom. This band can be observed in both IR and Raman spectra and is a key indicator of the presence of the iodoalkyne functionality.

The triisopropylsilyl group gives rise to a number of characteristic vibrations. These include the C-H stretching vibrations of the methyl and methine groups in the isopropyl substituents, which are typically observed in the 2850-3000 cm⁻¹ region. Additionally, C-H bending and rocking vibrations will be present at lower frequencies. The Si-C stretching vibrations are also a notable feature, generally appearing in the 600-800 cm⁻¹ range.

While a detailed experimental vibrational analysis of this compound is not widely available in published literature, data from analogous compounds can provide expected values for its key vibrational modes.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H (isopropyl) | Stretching | 2850-3000 | Strong | Strong |

| C≡C | Stretching | 2100-2200 | Weak-Medium | Strong |

| Si-C | Stretching | 600-800 | Medium | Medium |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a specific crystal structure of this compound is not publicly documented, the structural parameters can be inferred from related compounds containing the triisopropylsilyl or iodoethynyl group. The molecule is expected to exhibit a linear C≡C-I geometry, with a bond angle of approximately 180°. The bulky triisopropylsilyl group will significantly influence the crystal packing, likely leading to a structure that minimizes steric hindrance between adjacent molecules.

Key structural parameters that would be determined from an X-ray crystallographic analysis include:

C≡C bond length: Expected to be in the range of 1.18-1.21 Å.

C-I bond length: Expected to be around 1.98-2.02 Å.

Si-C(sp) bond length: The bond between the silicon atom and the sp-hybridized carbon of the ethynyl group is expected to be approximately 1.83-1.86 Å.

Si-C(isopropyl) bond lengths: These are expected to be in the typical range for Si-C single bonds, around 1.86-1.89 Å.

The crystal system and space group would also be determined, providing fundamental information about the symmetry of the unit cell and the arrangement of molecules within it. Intermolecular interactions, such as halogen bonding involving the iodine atom, could also play a role in the solid-state packing.

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| C≡C Bond Length | 1.18-1.21 Å |

| C-I Bond Length | 1.98-2.02 Å |

| Si-C(sp) Bond Length | 1.83-1.86 Å |

| C-C-I Bond Angle | ~180° |

Chromatographic Methods for Purity Assessment and Separation of Analogs

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and its analogs. The choice of chromatographic method depends on the volatility and polarity of the compound.

Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable method for the analysis of this compound. A non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase, would be appropriate. A flame ionization detector (FID) would provide good sensitivity, while mass spectrometry (MS) detection would offer definitive identification based on the mass-to-charge ratio of the molecule and its fragments. Silylated compounds generally exhibit good chromatographic behavior, but care must be taken to use anhydrous conditions as they can be sensitive to moisture. nih.govcolostate.edu

High-Performance Liquid Chromatography (HPLC): For less volatile analogs or for preparative scale separations, reversed-phase high-performance liquid chromatography (RP-HPLC) could be employed. A C18 or C8 stationary phase would be a common choice, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. Detection could be achieved using a UV detector, as the iodoethynyl moiety may provide some UV absorbance.

The purity of a sample of this compound can be determined by the relative area of its peak in the chromatogram. The separation of analogs, which may differ in the silyl (B83357) substituent or the halogen on the alkyne, can be optimized by adjusting the chromatographic conditions, such as the temperature program in GC or the mobile phase composition in HPLC.

Table 3: Chromatographic Methods for Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Dimethylpolysiloxane | Helium, Nitrogen | FID, MS |

Computational and Theoretical Investigations of Iodoethynyl Triisopropylsilane

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanics forms the foundation for a suite of computational methods used to model the electronic structure of molecules and predict their chemical reactivity. researchgate.net These ab initio ("from the beginning") calculations solve, or approximate solutions to, the Schrödinger equation for a given molecular system. escholarship.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. nih.govdrexel.edu This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for chemists. nih.gov

For (Iodoethynyl)triisopropylsilane, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the optimized geometry. This process involves systematically adjusting the positions of the atoms until the configuration with the minimum total energy is found. From this calculation, key geometric parameters such as bond lengths (C-I, C≡C, C-Si, Si-C, C-H) and bond angles can be precisely determined. The resulting total energy of the optimized structure provides a measure of the molecule's thermodynamic stability.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value Range |

| C-I Bond Length | ~2.00 - 2.10 Å |

| C≡C Bond Length | ~1.19 - 1.22 Å |

| C-Si Bond Length | ~1.85 - 1.90 Å |

| Si-C (isopropyl) Bond Length | ~1.88 - 1.92 Å |

| C-C-I Bond Angle | ~178° - 180° |

| C-C-Si Bond Angle | ~178° - 180° |

| Note: These are typical ranges for similar structures; specific calculations for this compound are not available in the cited literature. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. quimicaorganica.orgresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). rsc.org

A DFT calculation for this compound would yield the energies and spatial distributions of these frontier orbitals. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich iodoethynyl moiety, while the LUMO would also be associated with the π-system of the triple bond, making this region the primary site for both nucleophilic and electrophilic attack.

To understand how a chemical reaction proceeds, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. researchgate.netnih.gov Identifying the structure and energy of the transition state is crucial for determining the reaction's activation energy (energy barrier) and, consequently, its rate. uncw.edu

For reactions involving this compound, such as its participation in cross-coupling reactions, DFT calculations could be used to model the entire reaction coordinate. By identifying the transition state structures, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes. pitt.edu The calculated energy difference between the reactants and the transition state provides the activation barrier height. A lower barrier indicates a faster reaction. These calculations can help rationalize experimental outcomes and predict the feasibility of new synthetic routes. researchgate.net

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Conformations

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. youtube.comyork.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves in different environments (e.g., in a solvent or in a mixture with other molecules). nih.gov

An MD simulation of this compound would provide a detailed picture of its dynamic behavior. This includes the rotation of the bulky triisopropyl groups around the Si-C bonds and the vibrations of the entire molecular framework. Such simulations are particularly useful for understanding how the molecule explores its conformational space—the range of different shapes it can adopt. While the core iodoethynyl-silyl linkage is rigid, the orientation of the isopropyl groups can vary, which may influence how the molecule interacts with other species or packs in a solid state. Studies on related molecules, such as 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-P), have used fully atomistic MD simulations to understand the structure of thin films at a molecular level. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Detailed Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the molecule's electron density. pitt.eduwikipedia.org QTAIM defines atoms as distinct regions of space and identifies bond paths—lines of maximum electron density that link atomic nuclei. orientjchem.org

A QTAIM analysis of this compound would provide profound insights into its chemical bonding. By analyzing the properties of the electron density at specific points along the bond paths, known as bond critical points (BCPs), one can classify the nature of the interactions. For instance, the analysis would characterize the C-I bond, which is expected to have significant ionic character, and the C-Si bond, which is more covalent. It could also reveal weaker non-covalent interactions within the molecule. This method offers a more detailed and physically grounded picture of bonding than simpler Lewis structure models. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. uncw.edu These predictions can aid in the identification and characterization of newly synthesized compounds. researchgate.netgithub.io

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the results of a DFT frequency calculation. The calculation determines the vibrational modes of the molecule and their corresponding frequencies and intensities. For this compound, key predicted IR absorptions would include:

A weak but sharp C≡C stretch in the 2100-2260 cm⁻¹ region. quimicaorganica.orgorgchemboulder.com

Strong C-H stretching vibrations from the isopropyl groups just below 3000 cm⁻¹.

Characteristic vibrations associated with the Si-C bonds. gelest.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. researchgate.net The calculation determines the magnetic shielding around each nucleus (e.g., ¹H, ¹³C), which is then converted into a chemical shift value. For this compound, these calculations would predict the specific chemical shifts for the unique protons and carbons of the triisopropylsilyl group and the two acetylenic carbons, aiding in the assignment of experimental spectra.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Region/Value |

| IR | C≡C Stretch | 2100 - 2260 cm⁻¹ |

| IR | C-H Stretch (sp³) | ~2850 - 2970 cm⁻¹ |

| ¹³C NMR | Acetylenic Carbon (C-Si) | ~100 - 110 ppm |

| ¹³C NMR | Acetylenic Carbon (C-I) | ~75 - 85 ppm |

| ¹H NMR | CH (isopropyl) | ~1.1 - 1.3 ppm |

| ¹H NMR | CH₃ (isopropyl) | ~1.0 - 1.2 ppm |

| Note: These are typical ranges based on functional group analysis and data for similar compounds; specific calculations for this compound are not available in the cited literature. |

Elucidation of Reaction Pathways and Selectivity Profiles through Theoretical Modeling

Theoretical modeling and computational chemistry have become indispensable tools for unraveling the intricate details of chemical reactions. In the case of this compound, while specific computational studies exclusively focused on this molecule are not extensively documented in publicly available literature, the principles and methodologies can be understood by drawing parallels from theoretical investigations on related haloalkynes and silylacetylenes. These studies provide a framework for how computational approaches can elucidate reaction pathways and predict selectivity.

Density Functional Theory (DFT) is a prominent computational method employed to investigate the mechanisms of organic and organometallic reactions. researchgate.netdigitellinc.comlibretexts.org This approach allows for the calculation of the electronic structure of molecules and the exploration of potential energy surfaces of reacting systems. By identifying transition states and intermediates, researchers can map out the most plausible reaction pathways.

For a molecule like this compound, theoretical modeling could be applied to a variety of reactions, including nucleophilic substitution at the sp-hybridized carbon, electrophilic additions across the carbon-carbon triple bond, and transition-metal-catalyzed cross-coupling reactions such as the Sonogashira coupling. researchgate.netdigitellinc.comresearchgate.net

Investigating Reaction Mechanisms

Computational studies can differentiate between proposed reaction mechanisms, such as concerted versus stepwise pathways or ionic versus radical intermediates. For instance, in a hypothetical nucleophilic substitution reaction on this compound, DFT calculations could be used to model the S(_N)2-type attack of a nucleophile on the iodinated carbon. The calculations would determine the geometry and energy of the transition state, providing the activation energy barrier for the reaction.

Similarly, for an electrophilic addition reaction, theoretical modeling can help predict the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) by comparing the stability of the possible carbocation intermediates. youtube.comresearchgate.net The relative energies of these intermediates, as calculated by DFT, would indicate the preferred reaction pathway.

Predicting Selectivity

A key strength of theoretical modeling is its ability to rationalize and predict the selectivity of chemical reactions. This includes regioselectivity, stereoselectivity, and chemoselectivity. For example, in a reaction with multiple potential nucleophilic sites, computational analysis can determine the most likely site of attack by examining factors such as local electronic properties (e.g., atomic charges, frontier molecular orbitals) and the activation energies for each possible pathway.

In the context of Sonogashira coupling, a reaction where silylacetylenes are frequently used, DFT studies have been instrumental in understanding the catalytic cycle. researchgate.netlibretexts.org These investigations have explored the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the catalyst, co-catalyst, and solvent. researchgate.netlibretexts.orgnih.gov By modeling these steps for a substrate like this compound, one could predict the reaction's feasibility and potential side reactions.

Illustrative Data from Theoretical Studies

To illustrate the type of information gleaned from such computational investigations, the following tables present hypothetical data for a reaction involving this compound, based on typical results from DFT studies on analogous systems.

Table 1: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Proposed Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| S(_N)2-type | CH(_3)O | Acetonitrile (B52724) | 22.5 |

| Radical pathway | CH(_3)(\cdot) | Acetonitrile | 35.2 |

This hypothetical data suggests that the S(_N)2-type pathway is more energetically favorable than a radical pathway for this illustrative reaction.

Table 2: Relative Energies of Intermediates in a Modeled Electrophilic Addition

| Intermediate Species | Electrophile | Relative Energy (kcal/mol) |

| α-silylated carbocation | H | 0.0 |

| β-silylated carbocation | H | +15.8 |

This hypothetical data indicates that the α-silylated carbocation is significantly more stable, suggesting a strong regioselectivity for the addition of the electrophile to the terminal carbon of the alkyne.

Derivatives and Analogues of Iodoethynyl Triisopropylsilane

Structural Variations on the Silyl (B83357) Protecting Group Moiety

The triisopropylsilyl (TIPS) group in (iodoethynyl)triisopropylsilane is known for its significant steric bulk, which influences the compound's reactivity. The choice of silyl protecting group is crucial in organic synthesis as it affects the stability and reactivity of the protected molecule. Variations on this silyl group lead to a family of related compounds with tailored properties.

Common silyl ethers used as protecting groups for alcohols include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS), in addition to TIPS. wikipedia.orgnih.gov The stability of these silyl ethers varies significantly, which is a key factor in their selection for a particular synthetic route. The relative resistance to acidic and basic hydrolysis generally increases with the steric bulk of the substituents on the silicon atom. wikipedia.org

Table 1: Common Silyl Protecting Groups and Their Relative Stabilities

| Silyl Group | Abbreviation | Relative Acidic Stability | Relative Basic Stability |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Data sourced from Wikipedia and Chemistry LibreTexts. wikipedia.orglibretexts.org

The introduction of these silyl groups onto an alkyne can be achieved through various methods, often involving the reaction of the corresponding silyl chloride with the terminal alkyne in the presence of a base. wikipedia.org The choice of silyl group can influence not only the stability of the resulting iodoalkyne but also its reactivity in subsequent transformations. For instance, bulkier silyl groups can lead to increased reactivity in glycosylation reactions by inducing conformational changes. nih.gov

Diversification of the Organic Moiety in Related Iodoalkynes

The synthetic utility of iodoalkynes extends beyond silyl-protected variants to include a wide array of aryl, alkyl, and heteroatom-substituted derivatives. These compounds are crucial building blocks in the synthesis of complex organic molecules. rsc.orgorganic-chemistry.org

Aryl-substituted iodoalkynes are synthesized through the direct iodination of terminal arylalkynes. rsc.org Various methods have been developed to achieve this transformation efficiently. One effective method involves the use of N-iodosuccinimide (NIS) in the presence of γ-Al2O3, which provides excellent yields for a range of substituted aromatic alkynes. rsc.orgrsc.org For example, halogen- and methoxy-substituted phenylacetylenes react readily to form the corresponding 1-iodoalkynes. rsc.org Another approach utilizes a combination of (diacetoxyiodo)benzene (B116549), potassium iodide, and copper(I) iodide, which also affords good to excellent yields under mild conditions. organic-chemistry.org